2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride
Overview
Description
“2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” is a chemical compound with the molecular formula C10H18ClNS . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” can be represented by the InChI code: 1S/C10H17NS.ClH/c1-3-4-6-11-8-10-9(2)5-7-12-10;/h5,7,11H,3-4,6,8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride” is 219.77 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamines, a class of compounds related to duloxetine, a well-known antidepressant. These derivatives are synthesized by piecing together duloxetine with substituted acyl chlorides (Liangxi Li, 2011).
Synthesis of Radiolabeled Ligands : Research has focused on synthesizing radiolabeled ligands for NMDA receptor antagonists, such as 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride. This is significant for studying the brain's neurochemical systems (S. Moe et al., 1998).
Liquid Chromatographic Analysis : Liquid chromatographic and mass spectral analysis has been developed for 1-(3,4-methylenedioxyphenyl)-1-propanamines, helping to distinguish these compounds for forensic and research purposes (J. Deruiter et al., 1990).
Neuropharmacological Applications
Monoamine Oxidase Inhibition : Some derivatives, like N-benzyl-N-methyl-2-propynylamine hydrochloride, have been identified as monoamine oxidase inhibitors, potentially useful in neuropharmacology (J. Taylor et al., 1960).
Neuroprotective Properties : The preparation of 2-amino-alpha-thienylbenzeneethanamines, such as (+/-)-2-amino-N-methyl-alpha-(3-methyl-2-thienyl)-benzeneethanamine, has been studied for their neuroprotective properties, particularly as noncompetitive NMDA antagonists in models of ischemia-induced hippocampal damage (L. Martin et al., 1994).
Thermodynamic and Thermophysical Properties
- Physical Properties Study : Studies have been conducted on the thermodynamic and thermophysical properties of organic nitrogen compounds, including 2-methyl-1-propanamine. This research provides valuable data for understanding the properties and behavior of these compounds (A. Das et al., 1993).
Analytical Chemistry Applications
- Solid-Phase Extraction (SPE) Techniques : Research on the use of molecular imprinted polymer (MIP) - based sorbents for selective extraction of analytes, such as N-methyl-1-phenyl-2-propanamine, has been conducted, enhancing the sensitivity and selectivity of analytical techniques (V. N. Bykov et al., 2017).
Safety And Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-8(2)6-11-7-10-9(3)4-5-12-10;/h4-5,8,11H,6-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHNUYMPDWISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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